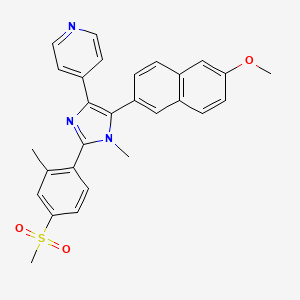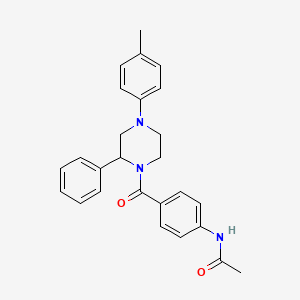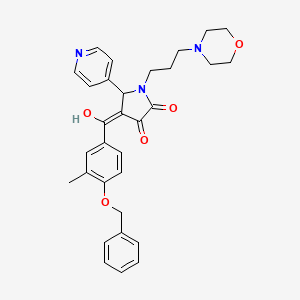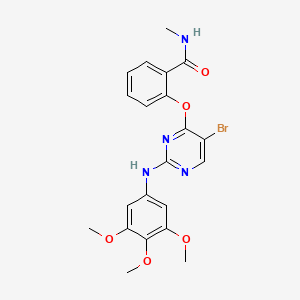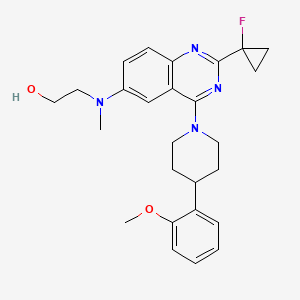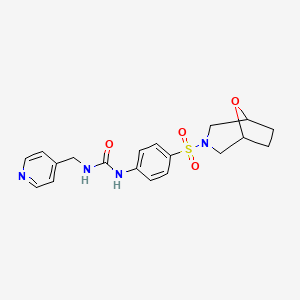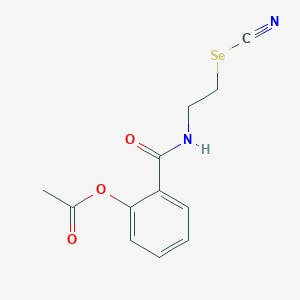
Se-NSAID-8
Descripción general
Descripción
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is an organic compound that contains selenium, a trace element known for its biological significance
Aplicaciones Científicas De Investigación
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its anticancer properties due to the presence of selenium, which is known to have chemopreventive effects.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
Se-NSAID-8 primarily targets the NF-ĸB pathways . It inhibits the activation of proinflammatory and pro-survival NF-ĸB pathways, and also inhibits the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Mode of Action
This compound interacts with its targets by inhibiting the activation of proinflammatory and pro-survival NF-ĸB pathways . This inhibition results in a decrease in the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-ĸB pathway . By inhibiting this pathway, this compound can reduce inflammation and promote apoptosis, leading to potential anticancer effects .
Pharmacokinetics
NSAIDs are mainly administered orally and are rapidly and extensively absorbed from the stomach and proximal small intestine . They undergo metabolism, primarily in the liver, and are excreted either via transformation into inactive metabolites or direct excretion of the active entity .
Result of Action
This compound has demonstrated anticancer activity and gastroprotective effects . It induces cell cycle arrest and activation of apoptosis . These actions can accelerate ulcer healing and potentially be used to study pancreatic and colorectal cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s lipophilicity may affect its anticancer activity . Additionally, the compound’s antioxidant activity was shown to be time- and dose-dependent , suggesting that the duration of exposure and dosage could influence its efficacy.
Análisis Bioquímico
Biochemical Properties
Se-NSAID-8 has demonstrated antioxidant activity in a time- and dose-dependent manner . It interacts with various enzymes and proteins, leading to different antiproliferative profiles in a panel of eight cancer cell lines .
Cellular Effects
This compound influences cell function by inducing toxicity in all the cancer cell lines tested, while sparing nonmalignant cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis partially without enhancing the caspase 3/7 activity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its membrane permeabilization activity and resulting apoptosis are involved in its induced gastric lesions .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and degradation in laboratory settings . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has shown significant suppression of tumor growth in a subcutaneous colon cancer xenograft mouse model without exhibiting any apparent toxicity .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is expected that it interacts with various transporters or binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate typically involves the reaction of 2-(2-aminoethylcarbamoyl)phenyl acetate with selenium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of [2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenyl acetate derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Selenocysteine derivatives
Uniqueness
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate is unique due to its specific structure, which combines a selenocyanate group with a phenyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOEJJBOLNYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


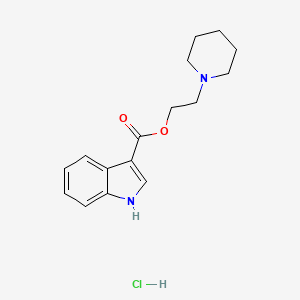

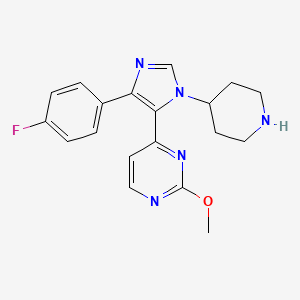
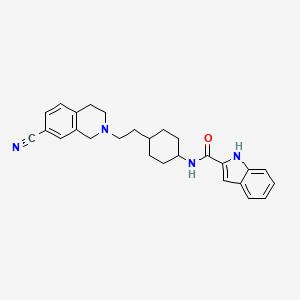
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
